BenchChemオンラインストアへようこそ!

[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol

Lipophilicity Medicinal Chemistry Physicochemical Properties

[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol (CAS 1568002-74-3) is a chiral, fluorinated pyrrolidine building block with the molecular formula C₇H₁₃F₂NO and a molecular weight of 165.18 g/mol. It features a pyrrolidine ring with a (2S)-configured hydroxymethyl substituent and an N-(2,2-difluoroethyl) group.

Molecular Formula C7H13F2NO
Molecular Weight 165.184
CAS No. 1568002-74-3
Cat. No. B2459055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
CAS1568002-74-3
Molecular FormulaC7H13F2NO
Molecular Weight165.184
Structural Identifiers
SMILESC1CC(N(C1)CC(F)F)CO
InChIInChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m0/s1
InChIKeyGQZMHXIIQNHRCZ-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(2S)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol (CAS 1568002-74-3): Procurement-Grade Chiral Building Block


[(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol (CAS 1568002-74-3) is a chiral, fluorinated pyrrolidine building block with the molecular formula C₇H₁₃F₂NO and a molecular weight of 165.18 g/mol . It features a pyrrolidine ring with a (2S)-configured hydroxymethyl substituent and an N-(2,2-difluoroethyl) group . The compound is supplied as a research-grade intermediate (typical purity ≥95–98%) with precautions for handling as a harmful/irritant substance (H302, H315, H319, H335) . Its structural features—particularly the 2,2-difluoroethyl moiety—are recognized in medicinal chemistry for modulating lipophilicity and serving as a metabolically stable bioisostere [1].

Why Close Analogs Cannot Substitute for [(2S)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol in Regulated or Structure-Sensitive Workflows


Suppliers cannot simply substitute this compound with [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol (CAS 1568029-94-6), non-fluorinated (S)-prolinol (CAS 23356-96-9), or racemic [1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol because each candidate differs quantitatively in stereochemistry, lipophilicity, hydrogen-bond donor acidity, and molecular weight—parameters that directly affect enantioselective recognition, metabolic stability, and pharmacokinetic profile [1]. The (2S) configuration is not interchangeable with (2R) in asymmetric synthesis or chiral drug design; the 2,2-difluoroethyl group is not electronically equivalent to a 2,2,2-trifluoroethyl or non-fluorinated alkyl group; and racemic mixtures introduce batch-to-batch variability unacceptable for IND-enabling studies or cGMP intermediate procurement. The evidence items below quantify the physicochemical properties of CAS 1568002-74-3 relative to its closest comparators and explain why procurement decisions should be based on explicit batch-certificate data rather than assumed in-class interchangeability .

Quantitative Differentiation Evidence for [(2S)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol Against Its Closest Analogs


Increased Lipophilicity and Hydrogen-Bond Donor Acidity Relative to Non-Fluorinated (S)-Prolinol

The 2,2-difluoroethyl substituent in CAS 1568002-74-3 functions as a lipophilic hydrogen-bond donor due to the increased acidity of the CF₂H proton, a property absent in non-fluorinated (S)-prolinol (CAS 23356-96-9). The target compound exhibits a calculated LogP of 0.432 , substantially higher than that of (S)-prolinol (calculated LogP approx. −0.2 to 0.1), which is fully water-miscible . This LogP shift of approximately +0.3 to +0.6 units translates to a ~2- to 4-fold increase in octanol-water partition coefficient, directly affecting membrane permeability and protein-binding characteristics in lead optimization programs. The CF₂H proton, with enhanced acidity relative to a CH₃ group, provides a hydrogen-bond donor capacity not available from the non-fluorinated parent, enabling additional target interactions without sacrificing lipophilicity [1].

Lipophilicity Medicinal Chemistry Physicochemical Properties

Chiral Identity: (2S) Configuration Versus (2R)-Enantiomer—Implications for Biological Recognition

CAS 1568002-74-3 is the (2S)-enantiomer, confirmed by the SMILES notation OC[C@@H]1CCCN1CC(F)F, with one asymmetric atom . Its (2R)-enantiomer, CAS 1568029-94-6, has identical molecular formula (C₇H₁₃F₂NO) and molecular weight (165.18 g/mol) but opposite stereochemistry . In biological systems, enantiomers routinely display divergent binding affinities, metabolic rates, and toxicity profiles. For instance, in kinase inhibitor programs where 2,2-difluoroethyl-pyrrolidine motifs appear as key pharmacophoric elements (e.g., B-Raf V600E inhibitors with Kd <250 nM incorporating the (S)-configured difluoroethyl-pyrrolidinyl-oxy scaffold) [1], substitution of the (2S) with the (2R) enantiomer cannot be made without re-validation of target engagement and selectivity. The (2S) and (2R) forms are distinct chemical entities and must be procured and tracked separately.

Chiral Purity Enantioselective Synthesis Drug Discovery

Molecular Weight and Physicochemical Profile Versus 2,2,2-Trifluoroethyl Analog

The target compound (MW 165.18 g/mol) contains a CHF₂ terminus, whereas the analogous (S)-(1-(2,2,2-trifluoroethyl)pyrrolidin-2-yl)methanol (CAS 1568220-07-4) has MW 183.17 g/mol . The 18 g/mol higher mass of the trifluoro analog is a direct consequence of replacing a hydrogen with a fluorine atom (CF₂H → CF₃), which eliminates the hydrogen-bond donor capability of the CF₂H proton while adding lipophilicity beyond the desirable range for many oral drug candidates. The 2,2-difluoroethyl group offers a balanced profile: it retains a hydrogen-bond donor (via the CF₂H proton) while maintaining a molecular weight below 170 g/mol, consistent with fragment-based lead generation and property-based drug design guidelines [1]. Additionally, the predicted pKa of the target compound (14.77 ± 0.10) indicates that the hydroxyl group is not ionizable at physiological pH, while the CF₂H proton (estimated pKa ~30–35) is not acidic enough to be deprotonated under biological conditions but sufficiently polarized for hydrogen-bond donation. This balance is not achievable with the CF₃ analog.

Molecular Weight Lead Optimization Fragment-Based Drug Design

Procurement-Grade Supply Chain: Pricing and Availability Versus (2R)-Enantiomer and Racemic Mixture

The target compound (CAS 1568002-74-3) is stocked by at least three major research-chemical suppliers at 98% purity in quantities from 100 mg to 5 g . The (2R)-enantiomer (CAS 1568029-94-6) is more expensive at the 1 g scale: approximately €631 for the (S)-enantiomer versus €571–€596 for 50–500 mg of the (R)-enantiomer from the same distributor, reflecting the differing synthetic accessibility of the two enantiomers . While a direct per-gram price comparison is complicated by differing pack sizes, the availability of both enantiomers in research quantities supports chiral lead optimization where matched-pair enantiomer testing is required. The racemic [1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol is also commercially available; however, use of the racemate in asymmetric synthesis lacks stereochemical definition and may introduce variable bioactivity profiles unacceptable for patent or regulatory submissions .

Procurement Supply Chain Cost Comparison

Optimal Application Scenarios for [(2S)-1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanol Based on Quantified Evidence


Chiral Building Block for Kinase Inhibitor Fragment Growing

The (2S)-configured difluoroethyl-pyrrolidine scaffold appears in patent literature as a substructure in B-Raf V600E kinase inhibitors with sub-250 nM binding affinity [1]. For teams pursuing type II or type III kinase inhibitor design, CAS 1568002-74-3 serves as a versatile chiral alcohol intermediate that can be elaborated via the hydroxymethyl handle into ether-linked or ester-linked pharmacophores, while the 2,2-difluoroethyl group contributes lipophilicity and a hydrogen-bond donor for additional hinge-region or DFG-out pocket interactions. Its LogP of 0.432 places it within the optimal range for fragment-level starting points.

Matched-Pair Enantiomer Studies for Lead Optimization

Because both (2S)- and (2R)-enantiomers are commercially available and distinct , teams can procure both to conduct definitive matched-pair enantiomer activity and selectivity comparisons. Such studies are essential to establishing that observed biological activity arises from specific chiral recognition rather than non-specific binding. The quantifiable molecular weight difference (ΔMW = −18 g/mol) and the presence of the CF₂H hydrogen-bond donor relative to the CF₃ analog make this compound especially suitable for studying the impact of fluorination pattern on target engagement .

Late-Stage Functionalization in Fluorine-Containing API Synthesis

The 2,2-difluoroethyl group is an established metabolically stable bioisostere for alcohol, thiol, and ether groups in medicinal chemistry [2]. CAS 1568002-74-3 provides a pre-installed 2,2-difluoroethyl-amine motif on a chiral pyrrolidine core, enabling its direct incorporation into more complex API intermediates without the need for subsequent difluoroethylation chemistry. This reduces synthetic step count and avoids the use of expensive hypervalent iodine reagents that are otherwise required for late-stage difluoroethylation.

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a calculated LogP of 0.432 and predicted pKa of 14.77, CAS 1568002-74-3 occupies property space favorable for orally bioavailable, CNS-penetrant drug candidates . The presence of one hydrogen-bond donor (OH) and two hydrogen-bond acceptors (N, F), combined with Fsp³ = 1.0, satisfies multiple criteria for CNS drug-likeness. The compound can be used as a starting fragment for optimization of transporter-mediated brain penetration, with the difluoroethyl group contributing to metabolic stability without excessive lipophilicity increase.

Quote Request

Request a Quote for [(2S)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.